molecular formula C13H19N5O6 B13697546 3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine

3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine

Cat. No.: B13697546
M. Wt: 341.32 g/mol
InChI Key: AQODXLWEOPYPHB-UHFFFAOYSA-N
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Description

3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group and a long chain of ethoxy groups terminated with an azido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine typically involves multiple steps:

    Starting Material: The synthesis begins with 2-nitropyridine.

    Ethoxylation: The pyridine ring is sequentially ethoxylated using ethylene oxide under basic conditions to introduce the ethoxy groups.

    Azidation: The terminal hydroxyl group is converted to an azido group using sodium azide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Click Chemistry: The azido group can react with alkynes in the presence of copper(I) catalysts to form triazoles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

Common Reagents and Conditions

    Sodium Azide: Used for azidation.

    Copper(I) Catalysts: Used in click chemistry reactions.

    Hydrogen Gas and Palladium Catalyst: Used for the reduction of the nitro group.

Major Products

    Triazoles: Formed from click chemistry reactions.

    Amino Derivatives: Formed from the reduction of the nitro group.

Scientific Research Applications

3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Incorporated into polymers to introduce azido functionalities, which can be further modified.

    Bioconjugation: Used in the modification of biomolecules through click chemistry, enabling the attachment of various probes and tags.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine primarily involves its functional groups:

    Azido Group: Participates in click chemistry reactions, forming stable triazole linkages.

    Nitro Group: Can be reduced to an amino group, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Azidoethoxy)ethoxy]ethanamine: Similar structure but with an amine group instead of a nitro group.

    Azido-dPEG 4-acid: Contains a similar azido-terminated ethoxy chain but with a carboxylic acid group.

Uniqueness

3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine is unique due to the combination of a nitro group and a long azido-terminated ethoxy chain, which provides versatility in chemical modifications and applications.

Properties

Molecular Formula

C13H19N5O6

Molecular Weight

341.32 g/mol

IUPAC Name

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine

InChI

InChI=1S/C13H19N5O6/c14-17-16-4-5-21-6-7-22-8-9-23-10-11-24-12-2-1-3-15-13(12)18(19)20/h1-3H,4-11H2

InChI Key

AQODXLWEOPYPHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])OCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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